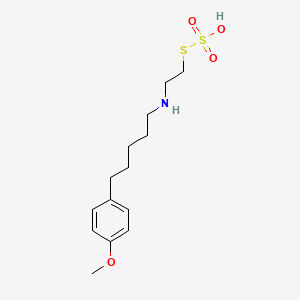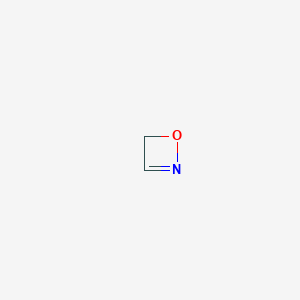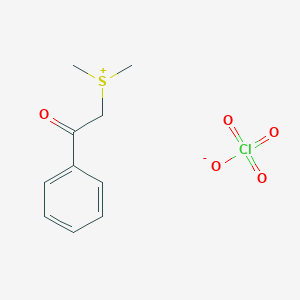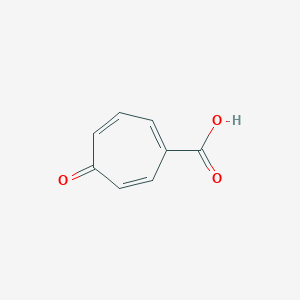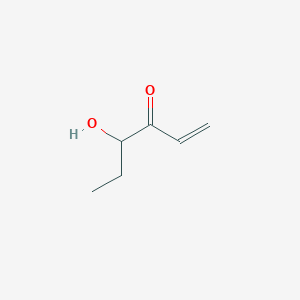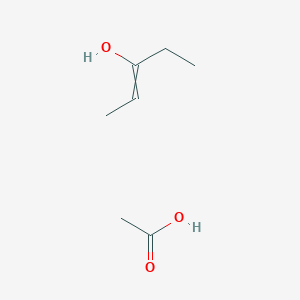
Acetic acid;pent-2-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;pent-2-en-3-ol is an organic compound that combines the properties of both acetic acid and pent-2-en-3-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar Pent-2-en-3-ol is an alcohol with a double bond, making it an unsaturated alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pent-2-en-3-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with pent-2-en-3-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts and controlled reaction conditions to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;pent-2-en-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in pent-2-en-3-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in pent-2-en-3-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in pent-2-en-3-ol can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Hydrogenation using a palladium catalyst can reduce the double bond in pent-2-en-3-ol.
Substitution: Acidic or basic conditions can facilitate the substitution of the hydroxyl group with other functional groups.
Major Products Formed
Oxidation: Pent-3-en-2-one or pentanoic acid.
Reduction: Pentan-2-ol.
Substitution: Various substituted alcohols depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;pent-2-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of acetic acid;pent-2-en-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation and reduction reactions. It may also interact with cellular membranes and proteins, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Pent-3-en-2-ol: An unsaturated alcohol similar to pent-2-en-3-ol but with the double bond at a different position.
Acetic acid: A simple carboxylic acid with similar acidic properties.
Pentanoic acid: A saturated carboxylic acid derived from the oxidation of pent-2-en-3-ol.
Uniqueness
Acetic acid;pent-2-en-3-ol is unique due to its combination of an unsaturated alcohol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
13893-75-9 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
acetic acid;pent-2-en-3-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-3-5(6)4-2;1-2(3)4/h3,6H,4H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
WLKNHSOLQGUSON-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


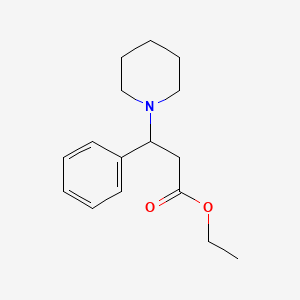

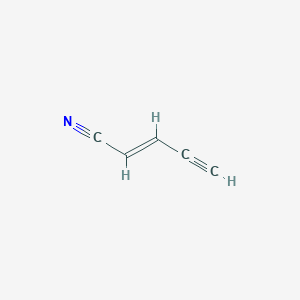
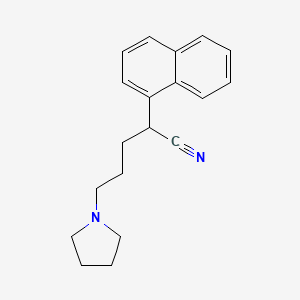
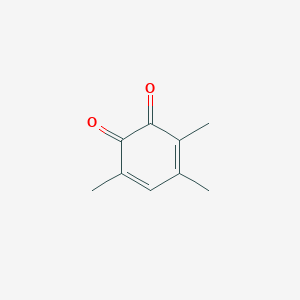

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

